molecular formula C23H21NO4 B1147128 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene CAS No. 62932-96-1

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B1147128
CAS No.: 62932-96-1
M. Wt: 375.4 g/mol
InChI Key: PEDOADQHWFZFKP-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with benzyloxy groups at the 1 and 2 positions and a nitroprop-1-en-1-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene typically involves the following steps:

    Formation of the benzyloxy groups: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the nitroprop-1-en-1-yl group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines.

Scientific Research Applications

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The nitro group can participate in redox reactions, while the benzyloxy groups can influence the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(benzyloxy)benzene: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.

    4-Nitrobenzyl alcohol: Contains a nitro group and a benzyloxy group but lacks the additional benzyloxy substitution.

    1,2-Dibenzyloxy-4-nitrobenzene: Similar structure but with different positioning of the nitro group.

Uniqueness

1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is unique due to the combination of benzyloxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62932-96-1

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene

InChI

InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

PEDOADQHWFZFKP-UHFFFAOYSA-N

SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]

Synonyms

1,2-Bis(benzyloxy)-4-(2-nitropropenyl)benzene;  4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene;  4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene; 

Origin of Product

United States

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